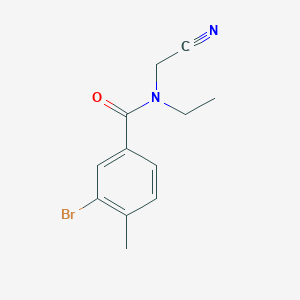

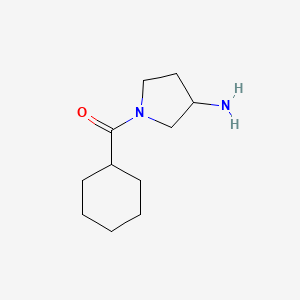

![molecular formula C24H35ClN2O2 B2490565 N-[2-(Morpholin-4-YL)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride CAS No. 1052411-39-8](/img/structure/B2490565.png)

N-[2-(Morpholin-4-YL)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves several chemical processes to achieve the desired molecular structure. For example, Yong-Jin Wu et al. (2003) synthesized an orally bioavailable KCNQ2 potassium channel opener with significant activity in a rat model of migraine, which demonstrates a method of synthesizing complex organic compounds with specific biological activities (Yong-Jin Wu et al., 2003). Although not directly related to the compound , this research highlights the intricate methods involved in synthesizing compounds with morpholine as a component.

Molecular Structure Analysis

The molecular docking and structure analysis of compounds with similar morpholine components have been conducted to understand their interaction with biological targets. Gabriel Navarrete-Vázquez et al. (2016) designed, prepared, and evaluated compound 1, showing high σ1 receptor affinity through molecular docking, indicating the significance of molecular structure analysis in understanding compound functionality (Gabriel Navarrete-Vázquez et al., 2016).

Chemical Reactions and Properties

The chemical reactions and properties of compounds containing morpholine and acetamide groups involve interactions with other chemical entities and the environment. D. Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as fungicidal agents, indicating the chemical activity of morpholine derivatives in biological contexts (D. Bardiot et al., 2015).

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and stability, are crucial for their handling and application in research. The study of N-[morpholin-4-yl(phenyl)methyl]acetamide as a corrosion inhibitor by A. Nasser et al. (2016) provides insights into the physical interaction of morpholine derivatives with metal surfaces, highlighting the physical properties relevant to its effectiveness as an inhibitor (A. Nasser & M. A. Sathiq, 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, pH stability, and interaction with other compounds, define the compound's behavior in chemical reactions. The development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride as a histamine H3 receptor inverse agonist by R. Nirogi et al. (2019) illustrates the exploration of chemical properties for therapeutic utility, although the focus is on histamine receptors rather than the specific compound (R. Nirogi et al., 2019).

科学的研究の応用

Antifungal Activity

Research has identified derivatives of morpholin-4-yl acetamide as potent antifungal agents against a broad spectrum of fungi, including Candida and Aspergillus species. The introduction of specific modifications to the morpholin-4-yl core improved plasmatic stability while maintaining antifungal efficacy, highlighting the compound's potential in developing new antifungal therapies (Bardiot et al., 2015).

Corrosion Inhibition

The compound has been investigated for its ability to inhibit corrosion of mild steel in hydrochloric acid medium, showing over 90% efficiency. The mechanism of action is suggested to involve adsorption on the steel surface, making it a candidate for corrosion protection applications in industrial settings (Nasser & Sathiq, 2016).

DNA and Protein Binding

Studies on novel derivatives have explored their interactions with calf thymus DNA and bovine serum albumin (BSA), indicating potential applications in the study of drug-DNA/protein interactions. These interactions suggest a mode of action that could be exploited in the development of therapeutic agents (Raj, 2020).

Antimicrobial Activity

Research into morpholin-4-yl acetamide analogues has demonstrated their antimicrobial efficacy against various bacterial and fungal strains, highlighting their potential as templates for developing new antimicrobial drugs (Jayadevappa et al., 2012).

Antinociceptive Effect

The design and evaluation of specific analogues have revealed significant σ1 receptor affinity and selectivity, along with antinociceptive effects in vivo. These findings underscore the compound's potential for pain management, particularly in treating inflammatory pain (Navarrete-Vázquez et al., 2016).

KCNQ2 Potassium Channel Opener

A derivative was synthesized as an orally bioavailable KCNQ2 potassium channel opener, showing significant activity in a rat model of migraine. This application illustrates the compound's potential utility in migraine treatment (Wu et al., 2003).

特性

IUPAC Name |

N-(2-morpholin-4-ylethyl)-2-(3-phenyl-1-adamantyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O2.ClH/c27-22(25-6-7-26-8-10-28-11-9-26)17-23-13-19-12-20(14-23)16-24(15-19,18-23)21-4-2-1-3-5-21;/h1-5,19-20H,6-18H2,(H,25,27);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPZQGQQOALCKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)CC23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(Morpholin-4-YL)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

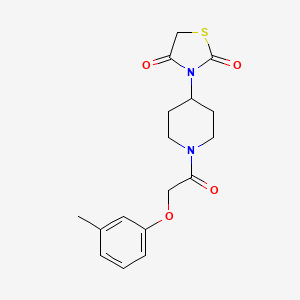

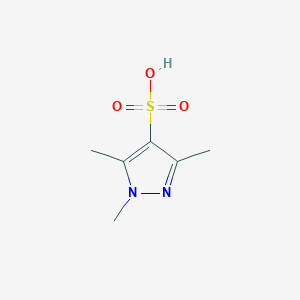

![3-[3-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-5-oxo-2H-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2490494.png)

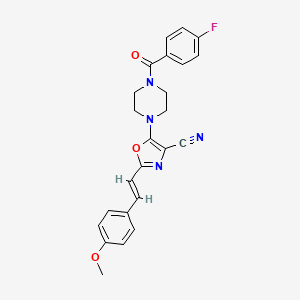

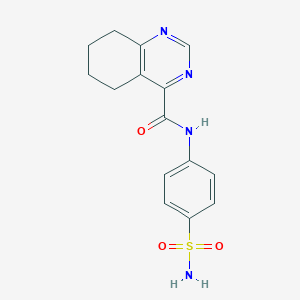

![2-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-ol trihydrochloride](/img/structure/B2490495.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

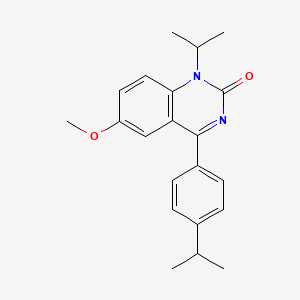

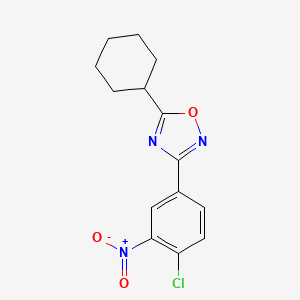

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2490500.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2490502.png)